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Compound of Interest

Compound Name: Methyl cycloheptanecarboxylate

Cat. No.: B1268168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
cycloheptanecarboxylate, a key intermediate in various synthetic pathways. The document

details available experimental data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). Furthermore, it outlines standardized experimental protocols for

obtaining such spectra and includes visualizations to aid in understanding the molecular

structure and analytical workflows.

Core Data Presentation
The following tables summarize the key quantitative spectroscopic data for methyl
cycloheptanecarboxylate.

Table 1: General and Physical-Chemical Properties
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Property Value Source

Molecular Formula C₉H₁₆O₂ PubChem CID 543492[1]

Molecular Weight 156.22 g/mol PubChem CID 543492[1]

CAS Number 60433-00-3 PubChem CID 543492[1]

Appearance Colorless Liquid (Expected) General Chemical Knowledge

Boiling Point 94-96 °C at 15 Torr [2]

Table 2: ¹H NMR Spectroscopic Data (Predicted and based on analogous compounds)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.67 Singlet 3H -OCH₃

~2.35 Multiplet 1H -CH(C=O)-

~1.80 - 1.40 Multiplet 12H
Cycloheptane ring -

CH₂-

Note: Experimental ¹H NMR data for methyl cycloheptanecarboxylate is not readily available

in public spectral databases. The predicted values are based on typical chemical shifts for

methyl esters and cycloalkane protons.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Source

(Specific data not available) C=O (Ester) Expected ~176 ppm

(Specific data not available) -OCH₃ Expected ~51 ppm

(Specific data not available) -CH(C=O)- Expected ~45 ppm

(Specific data not available) Cycloheptane ring -CH₂-
Expected in the range of 25-35

ppm
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Note: A link to a ¹³C NMR spectrum is available on PubChem, but the actual peak values are

not explicitly listed in the search results. The expected chemical shifts are based on analogous

structures.

Table 4: Infrared (IR) Spectroscopy Data (Expected Absorption Bands)

Wavenumber (cm⁻¹) Intensity Assignment

~1735 Strong C=O Stretch (Ester)

~2930, ~2860 Strong C-H Stretch (Aliphatic)

~1450 Medium -CH₂- Scissoring

~1200 Strong C-O Stretch (Ester)

Note: Specific experimental IR spectra for methyl cycloheptanecarboxylate were not found in

the searched databases. The listed values are characteristic absorption frequencies for

aliphatic methyl esters.

Table 5: Mass Spectrometry (MS) Data

m/z
Relative Intensity
(%)

Assignment Source

156 (Data not available) [M]⁺ (Molecular Ion)
PubChem CID

543492[1]

(Data not available) (Data not available) Fragmentation Ions
PubChem CID

543492[1]

Note: PubChem indicates the availability of GC-MS data. The molecular ion peak is expected

at m/z 156, corresponding to the molecular weight of the compound. Common fragmentation

patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the carboxyl group (-

COOCH₃, M-59).

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below. These are

general protocols that can be applied to the analysis of methyl cycloheptanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of methyl cycloheptanecarboxylate
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5

mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by

phase and baseline correction.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain

singlets for each unique carbon atom.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): As methyl cycloheptanecarboxylate is a liquid, a neat

spectrum can be obtained by placing a small drop of the sample between two salt plates

(e.g., NaCl or KBr).

Data Acquisition:
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Obtain a background spectrum of the clean salt plates.

Place the salt plates with the sample in the spectrometer's sample holder.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of methyl cycloheptanecarboxylate in a

volatile organic solvent (e.g., dichloromethane or hexane).

GC Separation:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column.

The temperature of the column is ramped according to a set program to separate the

components of the sample based on their boiling points and interactions with the column's

stationary phase.

MS Detection:

As the separated components elute from the GC column, they enter the mass

spectrometer.

The molecules are ionized, typically by electron impact (EI).

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating a mass spectrum for each

eluting component.
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Mandatory Visualization
Chemical Structure of Methyl Cycloheptanecarboxylate
Caption: Chemical structure of methyl cycloheptanecarboxylate.

Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Methyl Cycloheptanecarboxylate

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy GC-MS

Structural Elucidation Purity Assessment
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Caption: General workflow for the spectroscopic analysis of methyl
cycloheptanecarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Cycloheptanecarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1268168#spectroscopic-data-for-methyl-
cycloheptanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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